N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide
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Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyano group, a dimethylcyclopropyl moiety, and a pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide typically involves multiple steps:
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Formation of the Cyclopropyl Moiety: : The initial step often involves the preparation of the 1-cyano-2,2-dimethylcyclopropane intermediate. This can be achieved through the reaction of a suitable precursor, such as 2,2-dimethylcyclopropanecarboxylic acid, with cyanogen bromide under basic conditions.
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Pyridazine Ring Construction: : The pyridazine ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone or dicarboxylic acid derivative. For instance, 6-methylpyridazine-3-carboxylic acid can be prepared by reacting 3,6-dichloropyridazine with methylamine.
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Amide Bond Formation: : The final step involves coupling the 1-cyano-2,2-dimethylcyclopropyl intermediate with the 6-methylpyridazine-3-carboxylic acid derivative. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the cyclopropyl and pyridazine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the pyridazine ring. Reagents such as sodium methoxide or sodium ethoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of alkoxy or amino groups at reactive sites.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable component in various formulations and applications.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridazine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
Uniqueness
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the cyano group, dimethylcyclopropyl moiety, and pyridazine ring creates a versatile scaffold for the development of new molecules with diverse applications.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-4-5-9(16-15-8)10(17)14-12(7-13)6-11(12,2)3/h4-5H,6H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYWDZKZJWBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)NC2(CC2(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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